molecular formula C12H12BrNO3 B1413962 Ethyl 3-bromo-2-cyano-5-methoxyphenylacetate CAS No. 1805019-73-1

Ethyl 3-bromo-2-cyano-5-methoxyphenylacetate

Cat. No.: B1413962
CAS No.: 1805019-73-1
M. Wt: 298.13 g/mol
InChI Key: MYOMDCIEHCXDTD-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-5-methoxyphenylacetate is an organic compound with a complex structure, featuring a bromine atom, a cyano group, and a methoxy group attached to a phenyl ring, along with an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-2-cyano-5-methoxyphenylacetate typically involves multi-step organic reactions. One common method includes the bromination of 2-cyano-5-methoxyphenylacetic acid, followed by esterification with ethanol. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The esterification step usually involves acidic or basic catalysts to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation with palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

    Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of ethyl 3-amino-2-cyano-5-methoxyphenylacetate.

    Oxidation: Formation of ethyl 3-bromo-2-cyano-5-hydroxyphenylacetate or corresponding carbonyl derivatives.

Scientific Research Applications

Ethyl 3-bromo-2-cyano-5-methoxyphenylacetate is utilized in various scientific research applications:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2-cyano-5-methoxyphenylacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the cyano and methoxy groups can influence its binding affinity and specificity towards these targets. The bromine atom can also participate in halogen bonding, further affecting its biological interactions.

Comparison with Similar Compounds

Ethyl 3-bromo-2-cyano-5-methoxyphenylacetate can be compared with similar compounds such as:

    Ethyl 3-bromo-2-cyano-4-methoxyphenylacetate: Differing in the position of the methoxy group, which can affect its reactivity and biological activity.

    Ethyl 3-chloro-2-cyano-5-methoxyphenylacetate: Substitution of bromine with chlorine, leading to changes in chemical properties and reactivity.

    Ethyl 3-bromo-2-cyano-5-hydroxyphenylacetate: Replacement of the methoxy group with a hydroxyl group, impacting its solubility and hydrogen bonding capabilities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(3-bromo-2-cyano-5-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-12(15)5-8-4-9(16-2)6-11(13)10(8)7-14/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOMDCIEHCXDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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